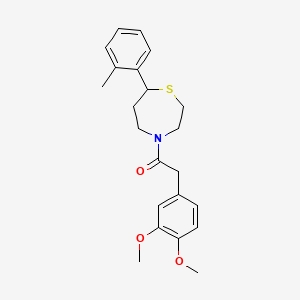

N-(4-氟苯基)-3-(4-氟苯基)硫基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

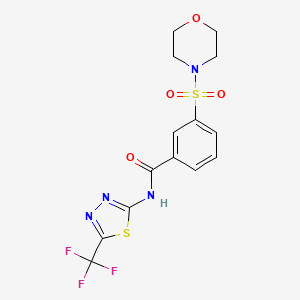

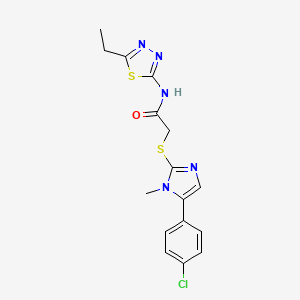

“N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide” seems to be a complex organic compound. It likely contains a sulfanylpropanamide group attached to two 4-fluorophenyl groups .

Molecular Structure Analysis

The molecular structure of this compound likely involves a central sulfanylpropanamide group with two 4-fluorophenyl groups attached .科学研究应用

分子检测和生物成像中的应用

荧光化学传感器:开发了一种基于吩恶嗪的荧光化学传感器,用于区分检测Cd2+和CN−离子,展示了氟苯磺酰胺在设计用于环境和生物应用的选择性传感器中的效用。该传感器在活细胞和斑马鱼幼虫中执行的能力突出了其在生物系统中进行生物成像和跟踪金属离子的潜力(Ravichandiran 等,2020)。

新型抗疟疾和抗锥虫病药物

二肽-磺酰胺:作为抗原生动物剂的新型二肽-磺酰胺的研究表明磺酰胺衍生物在治疗人类非洲锥虫病 (HAT) 和疟疾等疾病方面的前景。这些化合物展示了显着的抗锥虫病和抗疟疾潜能,展示了氟苯磺酰胺在传染病治疗中的治疗应用(Ekoh 等,2021)。

用于治疗应用的碳酸酐酶抑制

磺酰胺衍生物:对磺酰胺衍生物(包括具有氟苯基团的衍生物)作为碳酸酐酶(许多生理过程中的关键酶)抑制剂的研究突出了这些化合物在开发针对青光眼和可能癌症等疾病的治疗中的潜力。该研究展示了氟苯磺酰胺在调节酶活性以用于治疗目的方面的多功能性(Tuğrak 等,2020)。

先进材料科学应用

聚酰亚胺合成:由硫代苯基取代的联苯胺(包括具有氟苯基团的化合物)衍生的透明芳香族聚酰亚胺的合成,用于需要具有高折射率和小双折射率的材料的应用,例如在光学和电子学中,强调了氟苯磺酰胺在材料科学中的作用(Tapaswi 等,2015)。

作用机制

Target of Action

The primary target of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide acts by inhibiting the Sirtuin1 enzyme (SIRT1) . The inhibition of this enzyme leads to the overexpression of p53 , a gene responsible for negative regulation of the cell cycle. This means that the compound can halt the cell cycle, thereby preventing the proliferation of cells.

Biochemical Pathways

The inhibition of SIRT1 by N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide affects the p53 pathway . The p53 protein is crucial for preventing cancer; it acts as a tumor suppressor by regulating the cell cycle and preventing genome mutation. Therefore, the overexpression of p53 induced by this compound can lead to the suppression of tumor growth.

Pharmacokinetics

The pharmacokinetic properties of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can be predicted through molecular modeling . .

Result of Action

The result of the action of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide is the potential suppression of tumor growth . By inhibiting SIRT1 and causing the overexpression of p53, the compound can halt the cell cycle, preventing the proliferation of potentially cancerous cells.

Action Environment

The action, efficacy, and stability of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide can be influenced by various environmental factors. For instance, the reaction outcomes of similar compounds have been found to be restricted by the reaction environment . .

属性

IUPAC Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZLXNKNWNLJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2813168.png)

![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)